molecular formula C26H22ClN3O2S B4959604 1-(4-Chlorophenyl)-5-(3,3-diphenylpropyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

1-(4-Chlorophenyl)-5-(3,3-diphenylpropyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

Cat. No.: B4959604
M. Wt: 476.0 g/mol
InChI Key: HLLITKQEYGXHHR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-(3,3-diphenylpropyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a diphenylpropyliminomethyl group, and a sulfanylidenepyrimidinone core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(3,3-diphenylpropyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c27-20-11-13-21(14-12-20)30-25(32)23(24(31)29-26(30)33)17-28-16-15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,17,22,32H,15-16H2,(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLITKQEYGXHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN=CC2=C(N(C(=S)NC2=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-(3,3-diphenylpropyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Pyrimidinone Core: This step involves the condensation of appropriate aldehydes and amines to form the pyrimidinone ring.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Diphenylpropyliminomethyl Group: This step may involve the use of imine formation reactions, where an amine reacts with an aldehyde or ketone.

    Hydroxylation and Sulfanylidene Formation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-(3,3-diphenylpropyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Addition: The imine group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

    Addition: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-(3,3-diphenylpropyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through pathways involving oxidative stress, signal transduction, or gene expression regulation.

Comparison with Similar Compounds

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